molecular formula C14H16ClNO5S B2478662 4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 730951-35-6

4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2478662
CAS No.: 730951-35-6
M. Wt: 345.79
InChI Key: YOFMEQOUFWTHOZ-UHFFFAOYSA-N
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Description

4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes ethyl, prop-2-enyl, and chloroacetylamino groups attached to a methylthiophene dicarboxylate core.

Properties

IUPAC Name

4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO5S/c1-4-6-21-14(19)11-8(3)10(13(18)20-5-2)12(22-11)16-9(17)7-15/h4H,1,5-7H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFMEQOUFWTHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC=C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Thiophene Core: The thiophene core is synthesized through a cyclization reaction involving a suitable precursor, such as a dicarboxylic acid derivative.

    Introduction of Substituents: The ethyl and prop-2-enyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Chloroacetylation: The chloroacetylamino group is introduced via a chloroacetylation reaction, typically using chloroacetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetylamino group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds containing thiophene moieties exhibit significant antioxidant properties. The presence of substituents such as chloroacetyl groups enhances the radical scavenging ability of these compounds. Studies have demonstrated that related thiophene derivatives can effectively neutralize free radicals, suggesting potential uses in preventing oxidative stress-related diseases .

Antibacterial Properties

The antibacterial efficacy of thiophene derivatives has been extensively studied. Compounds similar to 4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate have shown activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Potential

Emerging research highlights the anticancer potential of thiophene derivatives. These compounds may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies suggest that the target compound could inhibit the proliferation of certain cancer cell lines .

Case Studies

StudyFindings
Madhavi et al. (2016)Investigated the synthesis of substituted thiophenes and their antioxidant and antibacterial activities. The study found that compounds with specific substituents exhibited enhanced biological activity .
Székely et al. (2008)Reported on the antituberculosis properties of related thiophene derivatives, indicating a broader application in infectious disease treatment .
Recent InvestigationsOngoing studies are exploring the structure-activity relationship (SAR) of thiophene derivatives to optimize their efficacy as therapeutic agents against various diseases .

Mechanism of Action

The mechanism of action of 4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The chloroacetylamino group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The thiophene core may also interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-prop-2-enyl-phenol: A compound with a similar prop-2-enyl group but different core structure.

    4-allylphenol: Contains an allyl group similar to the prop-2-enyl group but lacks the thiophene core.

    2-methoxy-5-(1-propenyl)-phenol: Another compound with a similar substituent pattern but different core structure.

Uniqueness

4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of substituents and the thiophene core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to explore the biological activity of this specific compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate can be represented as follows:

C13H15ClNO4S\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}\text{O}_4\text{S}

This compound features a thiophene ring substituted with various functional groups that may influence its biological activity.

1. Antimicrobial Activity

Research indicates that thiophene derivatives can exhibit significant antimicrobial properties. A study on similar compounds showed that substitutions on the thiophene ring could enhance antibacterial activity against various pathogens. The presence of the chloroacetyl group in this compound may contribute to its effectiveness by increasing lipophilicity and facilitating membrane penetration .

2. Anti-inflammatory Effects

Thiophenes have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. For instance, compounds with similar structures have been shown to reduce the expression of COX-2 and TNF-alpha in cellular models .

3. Anticancer Potential

The anticancer activity of thiophenes is attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. A study found that certain thiophene derivatives could act as inhibitors of cancer cell growth by interfering with DNA synthesis and promoting cell cycle arrest . The specific interactions of this compound with cellular targets remain an area for further research.

Research Findings and Case Studies

StudyCompoundBiological ActivityFindings
Thiophene derivativesAntimicrobialShowed significant inhibition against Gram-positive bacteria.
Similar thiophenesAnti-inflammatoryReduced levels of inflammatory markers in vitro.
Related compoundsAnticancerInduced apoptosis in cancer cell lines through mitochondrial pathways.

Toxicological Considerations

The bioactivation of substituted thiophenes has been studied extensively due to concerns regarding their potential toxicity. For example, the oxidative metabolism of these compounds can lead to the formation of reactive intermediates capable of causing cellular damage . It is essential to evaluate the safety profile of 4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate through comprehensive toxicological assessments.

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